N-alpha-Phthalyl-L-Asparagine
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Overview
Description
N-alpha-Phthalyl-L-Asparagine is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a phthalyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-alpha-Phthalyl-L-Asparagine can be synthesized through the reaction of L-asparagine with phthalic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the carbonyl carbon of phthalic anhydride, leading to the formation of the phthalyl-protected asparagine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Phthalyl-L-Asparagine undergoes various chemical reactions, including:
Hydrolysis: The phthalyl group can be removed through hydrolysis under acidic or basic conditions, yielding L-asparagine.
Substitution Reactions: The compound can participate in substitution reactions where the phthalyl group is replaced by other functional groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the phthalyl group.
Substitution: Various nucleophiles can be used to replace the phthalyl group, depending on the desired product.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed
Hydrolysis: L-asparagine
Substitution: Depending on the nucleophile used, various substituted asparagine derivatives can be formed.
Scientific Research Applications
N-alpha-Phthalyl-L-Asparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and enzyme activity.
Medicine: Research on this compound contributes to understanding the role of asparagine in various biological processes and its potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-alpha-Phthalyl-L-Asparagine involves its role as a protected form of L-asparagine. The phthalyl group protects the amino group, allowing the compound to participate in specific reactions without interference from the amino group. Once the phthalyl group is removed, L-asparagine can exert its biological effects, including its role in protein synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-phthalyl-L-tryptophan
- N-phthalyl-L-phenylalanine
- N-phthalyl-L-glutamine
Uniqueness
N-alpha-Phthalyl-L-Asparagine is unique due to its specific structure and the presence of the phthalyl group, which provides protection to the amino group. This protection allows for selective reactions and applications in various fields. Compared to other similar compounds, this compound is particularly useful in studies involving asparagine metabolism and its derivatives .
Properties
IUPAC Name |
(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNPKWNYXBKP-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373333 |
Source
|
Record name | N-alpha-Phthalyl-L-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42406-52-0 |
Source
|
Record name | N-alpha-Phthalyl-L-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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